[(4-Fluoro-3-methylphenyl)sulfonyl](methylethyl)amine
Description
(4-Fluoro-3-methylphenyl)sulfonylamine (CAS: 898642-14-3) is a sulfonamide derivative with the molecular formula C₁₀H₁₄FNO₂S and a molecular weight of 231.285 g/mol . Its structure comprises a 4-fluoro-3-methylphenyl sulfonyl group linked to a methylethylamine moiety. Its synthesis typically involves sulfonylation of methylethylamine using 4-fluoro-3-methylbenzenesulfonyl chloride, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWVTATCRIOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-3-methylbenzenesulfonyl Chloride
The sulfonyl chloride intermediate can be generated through chlorination of the corresponding sulfonic acid. 4-Fluoro-3-methylbenzenesulfonic acid is typically synthesized via sulfonation of 4-fluoro-3-methylbenzene using fuming sulfuric acid. However, direct sulfonation of fluorinated aromatics often requires careful temperature control (0–5°C) to avoid desulfonation or side reactions. Alternative routes involve oxidation of thiophenol derivatives. For example, 4-fluoro-3-methylthiophenol can be oxidized with hydrogen peroxide in acetic acid to yield the sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride.
Reaction Conditions:
Condensation with Methylethylamine
The sulfonyl chloride is reacted with methylethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. A tertiary amine such as triethylamine is often added to scavenge HCl, driving the reaction to completion.
Typical Procedure:
- Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv.) in anhydrous dichloromethane.
- Add methylethylamine (1.2 equiv.) dropwise at 0°C.
- Stir at room temperature for 12–24 h.
- Quench with water, extract the organic layer, and purify via recrystallization or column chromatography.
Yield Optimization:
- Excess amine (1.5–2.0 equiv.) improves conversion but complicates purification.
- Low temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.
Alternative Synthetic Strategies
One-Pot Sulfonation-Amidation
Recent patents describe one-pot methodologies where sulfonation and amidation occur sequentially without isolating intermediates. For instance, 4-fluoro-3-methylbenzene is treated with chlorosulfonic acid to generate the sulfonyl chloride in situ, followed by immediate addition of methylethylamine. This approach reduces handling of corrosive intermediates but requires precise stoichiometry.
Advantages:
- Eliminates isolation of sulfonyl chloride, enhancing safety.
- Reduces reaction time by 30–40% compared to stepwise methods.
Challenges:
Solid-Phase Synthesis
Solid-supported reagents, such as polymer-bound amines, have been explored for sulfonamide synthesis. The sulfonyl chloride is immobilized on a resin, and methylethylamine is passed through a column containing the resin. This method enables facile purification and scalability.
Procedure Overview:
- Load 4-fluoro-3-methylbenzenesulfonyl chloride onto aminomethyl polystyrene resin.
- Perfuse methylethylamine solution through the column at 25°C.
- Elute product with methanol, followed by resin regeneration.
Yield: 75–85% with >95% purity by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Stepwise | 80–90 | 98 | High reproducibility | Lengthy purification steps |
| One-Pot | 60–70 | 90 | Reduced handling of intermediates | Sensitivity to moisture |
| Solid-Phase | 75–85 | 95 | Scalability, easy purification | Requires specialized equipment |
Mechanistic Insights and Side Reactions
The nucleophilic substitution between the sulfonyl chloride and methylethylamine proceeds via a two-step mechanism:
- Formation of a Tetrahedral Intermediate: Attack of the amine’s lone pair on the electrophilic sulfur atom.
- Expulsion of Chloride Ion: Collapse of the intermediate to release HCl and form the sulfonamide.
Common Side Reactions:
- Hydrolysis: Sulfonyl chloride reacts with trace water to form sulfonic acid, reducing yield.
- Over-Substitution: Excess amine may lead to disubstitution products, though steric hindrance from the methylethyl group mitigates this risk.
Industrial-Scale Considerations
Kilogram-scale production demands cost-effective and safe protocols. Patent CN113461632A highlights the use of 1,4-dithiane-2,5-diol as a cyclizing agent under mild conditions, suggesting analogous strategies could be adapted for (4-Fluoro-3-methylphenyl)sulfonylamine. Key factors include:
- Solvent Selection: Dichloromethane and ethyl acetate are preferred for their low boiling points and ease of removal.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to chemical degradation
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Variations on the Sulfonamide Nitrogen
The methylethylamine group in the target compound distinguishes it from analogs with bulkier or more complex substituents. For example:
- N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide (CAS: 898654-76-7) replaces the methylethyl group with a cyclohexyl-ethylamine, increasing steric bulk and lipophilicity (MW: 297.41 g/mol ) . This modification may enhance membrane permeability but reduce solubility in aqueous media.
- N-[4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonamide (CAS: 123343-99-7) features a methylsulfonyl group instead of methylethylamine, resulting in a simpler structure (MW: 273.67 g/mol ) with strong electron-withdrawing trifluoromethyl and chloro substituents. This compound exhibits higher reactivity in electrophilic substitutions .
Aromatic Ring Substituent Effects
The 4-fluoro-3-methylphenyl group in the target compound contrasts with other aryl sulfonamides:
- 4-Sulfamoylphenyl Hydrogen Phenylphosphonate incorporates a phenylphosphonate group, enhancing its ability to inhibit carbonic anhydrases (reported in therapeutic studies) .
- N-Sulfonyl Amino Acid Amides (e.g., derivatives of 3-methoxytyramine) replace the fluoro-methyl group with methoxy-phenethylamine, improving antifungal activity but reducing metabolic stability .
Table 1: Key Properties of Selected Sulfonamides
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| (4-Fluoro-3-methylphenyl)sulfonylamine | C₁₀H₁₄FNO₂S | 231.285 | 4-Fluoro-3-methylphenyl, methylethyl | Agrochemical intermediates |
| N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide | C₁₅H₂₁FNO₂S | 297.41 | Cyclohexyl-ethylamine | Enhanced lipophilicity |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonamide | C₈H₇ClF₃NO₂S | 273.67 | Trifluoromethyl, chloro | High reactivity in synthesis |
| 4-Sulfamoylphenyl Hydrogen Phenylphosphonate | C₁₂H₁₂NO₅PS | 313.26 | Phenylphosphonate | Carbonic anhydrase inhibition |
Biological Activity
(4-Fluoro-3-methylphenyl)sulfonylamine is a compound that has garnered attention for its biological activity, particularly in biochemical and pharmaceutical research. This article delves into its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound consists of a sulfonyl group attached to a substituted aromatic ring, characterized by the presence of a fluorine atom at the para position relative to the sulfonyl group. This structural configuration enhances its reactivity and interaction with biological targets.
The primary mechanism by which (4-Fluoro-3-methylphenyl)sulfonylamine exerts its biological effects is through the inhibition of specific enzymes. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of their activity. The fluorine atom contributes to increased binding affinity and specificity for these targets, making it a valuable candidate for drug development.
Enzyme Inhibition
Research indicates that compounds with sulfonamide structures, including (4-Fluoro-3-methylphenyl)sulfonylamine, exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Important for the treatment of Alzheimer's disease, compounds like (4-Fluoro-3-methylphenyl)sulfonylamine have shown potential as AChE inhibitors .
- α-Glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Case Studies
- Inhibition Studies : A study evaluated several sulfonamide derivatives against AChE and α-glucosidase. The results demonstrated that compounds similar to (4-Fluoro-3-methylphenyl)sulfonylamine exhibited substantial inhibitory activity against α-glucosidase while showing varied effects on AChE .
- Pharmacological Applications : The compound has been explored as a building block in synthesizing new antimicrobial and anti-inflammatory agents. Its efficacy in inhibiting specific biological pathways has made it a candidate for further pharmacological studies .
Biochemical Assays
(4-Fluoro-3-methylphenyl)sulfonylamine is utilized in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to inhibit enzymes makes it a useful tool for researchers investigating metabolic pathways and disease mechanisms.
Drug Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, including metabolic disorders and neurodegenerative diseases. Its structural properties allow for modifications that can enhance its therapeutic profile .
Data Summary
| Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition |
| Enzyme Inhibition | α-Glucosidase | Substantial inhibitory activity |
| Pharmaceutical Development | Antimicrobial agents | Building block for synthesis |
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-3-methylphenyl)sulfonylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps:
Sulfonyl Chloride Formation : React 4-fluoro-3-methylbenzenethiol with chlorine gas or chlorinating agents (e.g., SOCl₂) under anhydrous conditions to form the sulfonyl chloride intermediate.
Amine Coupling : React the sulfonyl chloride with methylethylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
- Critical Parameters :
- Temperature control (0–5°C during sulfonyl chloride formation to prevent decomposition).
- Solvent selection (e.g., dichloromethane or THF for improved solubility).
- Stoichiometric ratios (1:1.2 sulfonyl chloride:amine to ensure complete reaction).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields >85% purity .
Q. What analytical techniques are recommended for characterizing (4-Fluoro-3-methylphenyl)sulfonylamine?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine-induced deshielding at C4, methyl group splitting patterns).
- ¹⁹F NMR : Verify fluorine presence (δ ≈ -110 to -120 ppm for aryl-F).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ expected at m/z ≈ 260.08).
- HPLC : Assess purity (>98% using C18 column, acetonitrile/water mobile phase).
Cross-referencing with X-ray crystallography (if crystals form) resolves stereoelectronic effects .
Q. How does (4-Fluoro-3-methylphenyl)sulfonylamine interact with biological targets in preliminary pharmacological assays?
Methodological Answer:
- Enzyme Inhibition Assays :
- Screen against serine hydrolases (e.g., acetylcholinesterase) or proteases using fluorogenic substrates.
- IC₅₀ values are determined via dose-response curves (typical range: 1–50 µM).
- Receptor Binding Studies :
- Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled competitors.
- Fluorine’s electron-withdrawing effect enhances binding affinity in hydrophobic pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) may alter sulfonamide reactivity.
- Target Isoforms : Test against orthologs (e.g., human vs. murine enzymes) to identify species-specific interactions.
- Metabolic Stability : Pre-incubate with liver microsomes to assess degradation (t₁/₂ < 30 min suggests rapid metabolism).
Case Study : Inconsistent IC₅₀ values for PDE4 inhibition were resolved by using isoform-specific constructs (PDE4B vs. PDE4D) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?
Methodological Answer:
- Substituent Modifications :
- Replace methylethylamine with bulkier groups (e.g., cyclopropylmethyl) to sterically block off-target binding.
- Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to modulate sulfonamide acidity (pKa ≈ 8–10).
- Computational Modeling :
- Docking simulations (AutoDock Vina) guide rational design by predicting binding poses in target active sites.
- QSAR models correlate logP values (2.5–3.5) with membrane permeability .
Q. What methodologies are employed to study the compound’s pharmacokinetics and toxicology in preclinical models?
Methodological Answer:
- ADME Profiling :
- Caco-2 Assays : Measure apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Plasma Protein Binding : Equilibrium dialysis (typically >90% bound to albumin).
- Toxicology Screens :
- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ > 30 µM desired to avoid cardiotoxicity).
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (CC₅₀ > 100 µM preferred) .
Q. How can isotope labeling (e.g., ¹⁸F/¹³C) enhance mechanistic studies of this compound?
Methodological Answer:
- ¹⁸F Radiolabeling :
- Use nucleophilic aromatic substitution with K¹⁸F/K222 to track biodistribution via PET imaging.
- Decay-corrected radiochemical yields >20% achievable.
- ¹³C-Labeled Analogs :
- Synthesize with ¹³C-enriched methyl groups for detailed metabolic pathway analysis via LC-MS/MS.
- Applications: Identify major metabolites (e.g., sulfonic acid derivatives) in urine samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
